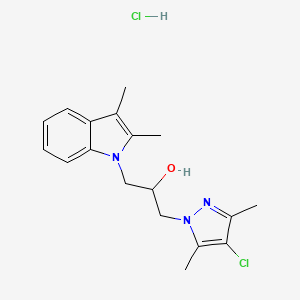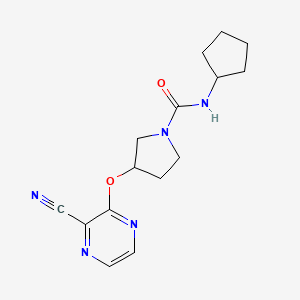![molecular formula C19H18FN5 B2446171 N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902285-28-3](/img/structure/B2446171.png)
N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic compound. It belongs to the class of compounds known as triazoloquinazolines . These are polycyclic aromatic compounds containing a quinazoline moiety fused with a triazole ring .
Synthesis Analysis
The synthesis of such compounds often involves a multi-step process. For instance, a similar compound, 1,2,3-triazolo-benzodiazepine derivatives, was synthesized through a process that started with diazotizing 2-aminobenzoic acids to produce 2-azidobenzoic acids. The latter compounds were then reacted with propargylamine, benzaldehyde, and isocyanides to form the final compounds .Molecular Structure Analysis
The molecular structure of “N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is characterized by a triazoloquinazoline core, which is a polycyclic aromatic compound containing a quinazoline moiety fused with a triazole ring .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The synthesis of novel triazoloquinazolinone derivatives, including compounds structurally related to N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, has been extensively studied. These compounds are synthesized through innovative routes that provide access to a broad range of derivatives, enabling the exploration of their pharmacological potentials. For instance, Alagarsamy et al. (2008) developed a series of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as a new class of H(1)-antihistaminic agents, demonstrating significant protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy, Shankar, & Murugesan, 2008). Similarly, Reddy et al. (2015) synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives aimed at meeting structural requirements for anticancer activity, highlighting the versatility of this scaffold in targeting various biological targets (B. N. Reddy et al., 2015).
Potential Therapeutic Applications
The derivatives of N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit a range of biological activities, including antihistaminic, anticancer, and antibacterial effects, underscoring their potential as therapeutic agents. For example, the aforementioned study by Alagarsamy et al. identified compounds with negligible sedation effects compared to chlorpheniramine maleate, suggesting their potential as safer antihistaminic agents. Furthermore, Reddy et al. found that some of their synthesized triazoloquinoline derivatives displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their promise as anticancer agents.
Direcciones Futuras
The future directions for “N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” could involve further exploration of its potential therapeutic applications, particularly in the context of neuroprotection and anti-inflammatory treatments . Additionally, more research could be conducted to develop eco-friendly synthetic protocols for such compounds .
Mecanismo De Acción
Target of Action
epidermidis , suggesting that it may target bacterial cells. Additionally, some compounds in this class have demonstrated excellent anticonvulsant activity , indicating potential targets within the nervous system.
Mode of Action
Compounds with similar structures have shown antibacterial and anticonvulsant activities
Biochemical Pathways
Given its potential antibacterial and anticonvulsant activities , it may interfere with essential bacterial processes or modulate neuronal signaling pathways
Result of Action
Based on the potential antibacterial and anticonvulsant activities of similar compounds , it may lead to the death of bacterial cells or a reduction in seizure activity.
Propiedades
IUPAC Name |
N-butyl-3-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5/c1-2-3-12-21-18-15-6-4-5-7-16(15)25-19(22-18)17(23-24-25)13-8-10-14(20)11-9-13/h4-11H,2-3,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNJVSKNSKRLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2446088.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2446092.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2446094.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2446096.png)
![[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2446097.png)
![4-{[(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)imino]methyl}benzenecarboxylic acid](/img/structure/B2446098.png)

![N1-(4-fluorophenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2446105.png)

![N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2446108.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2446110.png)
![3-benzyl-9-(3-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2446111.png)